molecular formula C8H8BrN3 B6263012 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 1044771-89-2

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B6263012
CAS No.: 1044771-89-2
M. Wt: 226.07 g/mol
InChI Key: IJYDLJTXNMVGMJ-UHFFFAOYSA-N
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Description

Contextualization of Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery and Chemical Biology

Imidazo[4,5-c]pyridines, also known as 3-deaza-9H-purines, are considered privileged structures in medicinal chemistry due to their isosteric relationship with the naturally occurring 9H-purine scaffold. acs.org This structural mimicry allows them to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities. nih.gov The nitrogen-bearing heterocyclic pyridine (B92270) core, in its various forms, is a key component in over 7,000 existing drug molecules, highlighting its importance in drug design. nih.govrsc.org

The imidazo[4,5-c]pyridine scaffold is a versatile platform that has been incorporated into compounds with a diverse array of biological properties. These include potential treatments for a variety of diseases. For instance, derivatives of imidazo[4,5-c]pyridines have been identified as potent anti-HCV agents, A2A adenosine (B11128) receptor antagonists, and inhibitors of protein kinase B and AKT kinase. acs.org Furthermore, they have shown promise as antifungal, antitumor, and antihypertensive agents. acs.org The ability of these compounds to modulate various cellular pathways has established them as a crucial area of research in the quest for new therapeutic agents. nih.gov

Historical Perspective of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine and Related Analogs in Academic Literature

The exploration of imidazo[4,5-c]pyridine derivatives in scientific literature has revealed a rich history of synthetic and medicinal chemistry research. The structural framework of these compounds, being analogous to purines, has long prompted biological investigations to uncover their therapeutic potential. nih.gov Early research into imidazopyridines identified their activity as positive allosteric modulators of the GABAA receptor, which opened the door to their medicinal applications. nih.gov

Over the years, research has expanded to include a wide range of analogs, each with unique substitutions on the core scaffold. For example, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold led to the development of kinase inhibitors. nih.gov The synthesis of various substituted imidazo[1,2-a]pyridines has been achieved through methods like the condensation reaction of 2-aminopyridine (B139424) with substituted phenacyl bromides. nanobioletters.com

While specific historical details on the initial synthesis of this compound are not extensively documented in the provided results, the broader context of imidazopyridine research indicates a continuous effort to create and evaluate new analogs for various therapeutic purposes. The development of related compounds, such as 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, further illustrates the systematic exploration of this chemical space. sigmaaldrich.combiosynth.comuni.lu

Rationale for Comprehensive Research on this compound and its Derivatives

The rationale for in-depth research on this compound and its derivatives is multifaceted. The "bromo" and "ethyl" substitutions on the imidazo[4,5-c]pyridine core are not arbitrary; they are strategically placed to potentially enhance the compound's interaction with specific biological targets. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can significantly influence ligand-protein binding affinity and selectivity. The ethyl group can provide favorable van der Waals interactions and influence the compound's solubility and metabolic stability.

The broad therapeutic potential of the imidazo[4,5-c]pyridine scaffold provides a strong foundation for investigating novel derivatives. acs.orgnih.gov The structural similarity to purines allows these compounds to be investigated as potential inhibitors of enzymes involved in nucleic acid metabolism or as modulators of purinergic receptors. nih.gov The diverse biological activities already observed for this class of compounds, ranging from antiviral to anticancer, underscore the importance of synthesizing and evaluating new analogs like this compound to explore new therapeutic avenues. acs.orgnih.gov

Furthermore, the synthesis of derivatives allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the imidazo[4,5-c]pyridine core, researchers can fine-tune the compound's pharmacological properties to improve potency, selectivity, and pharmacokinetic profiles. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and provides a clear rationale for the continued investigation of this compound and its analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044771-89-2

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-1-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6(9)8(7)12/h3-5H,2H2,1H3

InChI Key

IJYDLJTXNMVGMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CN=CC(=C21)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine

Established Synthetic Pathways for the Imidazo[4,5-c]pyridine Core

The formation of the fused imidazo[4,5-c]pyridine scaffold is a critical first stage in the synthesis of the target molecule. This bicyclic system is typically constructed from a suitably substituted pyridine (B92270) precursor, which undergoes cyclization to form the imidazole (B134444) ring.

Precursor Synthesis and Starting Materials (e.g., 3,4-diaminopyridine)

The most common and direct precursor for the synthesis of the imidazo[4,5-c]pyridine core is 3,4-diaminopyridine. This starting material provides the necessary nitrogen-containing pyridine ring and the two adjacent amino groups required for the subsequent formation of the imidazole ring.

The synthesis of 3,4-diaminopyridine itself can be achieved through various routes. One common method involves the reduction of 3-nitro-4-aminopyridine. This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium catalyst on carbon (Pd/C), tin(II) chloride, or sodium dithionite. A high-yielding synthesis involves the hydrogenation of 3-nitropyridin-4-amine in a mixture of methanol (B129727) and tetrahydrofuran with 10% Pd/C as a catalyst, which can produce pyridine-3,4-diamine in yields as high as 97% chemicalbook.com.

Cyclization and Ring Formation Strategies (e.g., condensation with carboxylic acids or aldehydes)

With 3,4-diaminopyridine in hand, the next step is the construction of the imidazole ring. This is typically achieved through a condensation reaction with a one-carbon synthon, which can be a carboxylic acid, an aldehyde, or their derivatives.

When a carboxylic acid is used, the reaction with 3,4-diaminopyridine often requires a dehydrating agent such as polyphosphoric acid (PPA) and elevated temperatures to facilitate the cyclization. This method is straightforward and generally provides good yields of the corresponding 2-substituted imidazo[4,5-c]pyridines.

Alternatively, condensation with aldehydes offers another versatile route. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the aromatic imidazole ring. Various oxidizing agents can be employed for this purpose. The reaction of 3,4-diaminopyridine with a range of substituted aldehydes can be efficiently catalyzed by zinc triflate, leading to the formation of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives in good yields jscimedcentral.com.

Specific Synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

The synthesis of the target compound, this compound, requires the introduction of a bromine atom at the 7-position of the pyridine ring and an ethyl group at the N1 position of the imidazole ring. These transformations can be carried out in a sequential manner.

Bromination Strategies for the 7-Position (e.g., using N-bromosuccinimide)

The introduction of a bromine atom onto the pyridine ring of the imidazo[4,5-c]pyridine core can be achieved through electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of heterocyclic compounds researchgate.net. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the bromination is influenced by the electronic properties of the imidazo[4,5-c]pyridine ring system. For many pyridine derivatives, bromination with NBS can be achieved under mild conditions nih.gov. The reaction of the unsubstituted 1H-imidazo[4,5-c]pyridine with NBS would be expected to yield 7-bromo-1H-imidazo[4,5-c]pyridine.

ReactantReagentProductTypical Conditions
1H-imidazo[4,5-c]pyridineN-bromosuccinimide (NBS)7-bromo-1H-imidazo[4,5-c]pyridineInert solvent (e.g., acetonitrile), room temperature or gentle heating

N-alkylation at the Imidazole Nitrogen (N1-Ethyl Group Introduction)

The final step in the synthesis is the introduction of the ethyl group at the N1 position of the imidazole ring. This is typically achieved through an N-alkylation reaction. The starting material for this step would be 7-bromo-1H-imidazo[4,5-c]pyridine.

The alkylation is generally carried out by treating the N-unsubstituted precursor with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the imidazole nitrogen, making it more nucleophilic and facilitating the attack on the electrophilic ethylating agent. The choice of solvent and reaction temperature can influence the regioselectivity of the alkylation, as imidazo[4,5-c]pyridines have multiple nitrogen atoms that could potentially be alkylated. However, studies on similar systems have shown that alkylation often predominantly occurs on the imidazole nitrogens nih.gov.

ReactantReagentBaseProductTypical Conditions
7-bromo-1H-imidazo[4,5-c]pyridineEthyl iodide or Ethyl bromidePotassium carbonate or Sodium hydrideThis compoundPolar aprotic solvent (e.g., DMF or acetonitrile), room temperature or gentle heating

Optimization of Reaction Conditions and Yields (e.g., using catalysts like zinc triflate)

To improve the efficiency of the synthesis, optimization of the reaction conditions is crucial. For the initial cyclization step to form the imidazo[4,5-c]pyridine core, the use of a Lewis acid catalyst like zinc triflate has been shown to be beneficial. In the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various aldehydes, zinc triflate was found to effectively catalyze the reaction in refluxing methanol, leading to good yields of the desired products under simple reaction conditions jscimedcentral.com. This approach avoids the harsh conditions associated with using strong acids like polyphosphoric acid.

For the N-alkylation step, the choice of base and solvent can significantly impact the yield and regioselectivity. A systematic study of different bases (e.g., K2CO3, NaH, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile) would be necessary to determine the optimal conditions for the N-ethylation of 7-bromo-1H-imidazo[4,5-c]pyridine to maximize the yield of the desired N1-isomer.

Advanced Synthetic Approaches and Green Chemistry Considerations for Imidazo[4,5-c]pyridines

The synthesis of the imidazo[4,5-c]pyridine core, a key structural motif in medicinal chemistry, has evolved significantly with the advent of modern synthetic techniques. These approaches prioritize efficiency, selectivity, and sustainability.

Catalytic Methods in Synthesis (e.g., Pd-catalyzed reactions)

Catalytic methods are instrumental in the construction of the imidazo[4,5-c]pyridine ring system, offering high yields and functional group tolerance. Palladium-catalyzed reactions, in particular, have been pivotal. One key strategy involves the intramolecular cyclization of appropriately substituted aminopyridines. For instance, the synthesis of imidazo[4,5-b]pyridines, close isomers of the target scaffold, has been achieved through a palladium-catalyzed tandem cross-coupling and cyclization sequence. researchgate.net Similarly, palladium-catalyzed amidation reactions of 2-chloro-3-amino-heterocycles serve as a powerful tool for constructing the fused imidazole ring. nih.gov

Copper catalysts also play a significant role. Copper(I)-catalyzed intramolecular oxidative C-H amidation has been reported for the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org Furthermore, lanthanide catalysts like Ytterbium triflate have been shown to efficiently catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, yielding the imidazo[4,5-c]pyridine core under mild conditions with yields ranging from 32% to 99%. nih.gov

Table 1: Selected Catalytic Methods for Imidazo[4,5-c]pyridine Synthesis

Catalyst System Reactants Reaction Type Key Feature
Palladium / Xantphos 2-Chloro-3-aminopyridine derivatives Amidation/Cyclization High efficiency in C-N bond formation researchgate.netnih.gov
Ytterbium triflate 3,4-Diaminopyridine, Triethyl orthoformate Condensation High yields and functional group compatibility nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including imidazopyridines. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. eurjchem.com

For example, the synthesis of various imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been successfully achieved with high yields under microwave heating. benthamdirect.comnih.gov Protocols often involve the condensation of aminopyridines with α-haloketones or multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which are significantly enhanced by microwave energy. benthamdirect.com This rapid and efficient heating method is particularly advantageous for constructing compound libraries for screening purposes. acs.org

Sustainable Synthesis and Atom Economy Analysis

Green chemistry principles are increasingly being applied to the synthesis of imidazo[4,5-c]pyridines to minimize environmental impact. nih.gov A key focus is the use of environmentally benign solvents, such as water, and the development of catalyst-free reaction conditions. acs.orgrsc.org

One notable approach is the reaction of 2,3-diaminopyridine with aryl aldehydes in water, which proceeds via an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) without any external oxidative reagents. nih.gov Another strategy involves NaOH-promoted cycloisomerizations of N-propargylpyridiniums in aqueous media at ambient temperature, providing quantitative yields of imidazo[1,2-a]pyridines in minutes. rsc.org Such methods significantly improve the atom economy and reduce waste compared to traditional multi-step syntheses that require stoichiometric reagents and organic solvents. The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite clay, further enhances the sustainability of these synthetic routes. nih.gov

Derivatization and Functionalization Strategies of this compound

The this compound molecule is primed for a variety of chemical modifications. The bromine atom at the 7-position and the nitrogen atoms within the heterocyclic core serve as versatile handles for introducing molecular diversity.

Cross-Coupling Reactions at the 7-Bromo Position (e.g., Suzuki, Stille, Sonogashira coupling)

The carbon-bromine bond at the 7-position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for arylating and heteroarylating the imidazopyridine scaffold. nih.govmdpi.com For instance, 7-chloro-imidazo[1,2-a]pyridines have been successfully coupled with various boronic acids to introduce aryl and heteroaryl groups at this position. researchgate.net This reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand and a base like potassium carbonate. nih.gov

Stille Coupling: While less common than Suzuki coupling due to the toxicity of organotin reagents, Stille coupling remains a viable method for forming carbon-carbon bonds. It has been used to synthesize π-spacer–acceptor–π-spacer type compounds from dibrominated chalcogenadiazolo[3,4-c]pyridines, demonstrating its utility in functionalizing similar heterocyclic systems.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the imidazopyridine core. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org Copper-free Sonogashira protocols have also been developed, utilizing catalysts like PdCl₂(PCy₃)₂ under microwave conditions to couple halo-imidazo[4,5-b]pyridines with alkynes efficiently. beilstein-journals.org

Table 2: Representative Cross-Coupling Reactions on Halogenated Imidazopyridines

Coupling Reaction Coupling Partner Catalyst System Typical Conditions Product
Suzuki-Miyaura Aryl/Heteroarylboronic acid Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, 120°C (Microwave) 7-Aryl/Heteroaryl-imidazo[4,5-c]pyridine nih.gov

Transformations at the Imidazole and Pyridine Nitrogens

The nitrogen atoms in both the imidazole and pyridine rings offer sites for further functionalization, most commonly through alkylation. The regioselectivity of these reactions is a key consideration.

Studies on the alkylation of 2-phenyl-5H-imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl chloride or butyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) have shown that the reaction predominantly occurs at the N5 position (the pyridine nitrogen). nih.gov Similarly, in the isomeric imidazo[4,5-b]pyridine system, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions leads to a mixture of N3 (imidazole) and N4 (pyridine) regioisomers. nih.gov The specific ethyl group at the N1 position of this compound directs any further transformations to the remaining available nitrogen atom in the pyridine ring, although reactions at the imidazole N3 position could also be envisioned under certain conditions.

Side-Chain Modifications and Substituent Introductions

The bromine atom on the pyridine ring of this compound is the primary site for synthetic elaboration. Its reactivity is characteristic of aryl bromides, making it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific research detailing the side-chain modifications of this compound is not extensively documented in the reviewed literature, the expected reactivity can be inferred from the well-established transformations of analogous bromo-substituted heterocyclic compounds. The primary methods for introducing side chains and new substituents at the 7-position include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or boronic ester) with a halide. For this compound, a Suzuki-Miyaura reaction would involve its reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This would lead to the synthesis of 7-aryl- or 7-heteroaryl-1-ethyl-1H-imidazo[4,5-c]pyridine derivatives. The general conditions for such transformations on similar bromo-pyridyl substrates often involve catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], along with a base such as sodium carbonate or potassium phosphate, in a solvent system like a mixture of dioxane and water.

Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Aryl Boronic Acid Catalyst Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 1-ethyl-7-phenyl-1H-imidazo[4,5-c]pyridine
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₃PO₄ Toluene/H₂O 1-ethyl-7-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It would enable the introduction of a wide range of primary and secondary amines at the 7-position of the imidazo[4,5-c]pyridine core. The reaction of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., sodium tert-butoxide) would yield the corresponding 7-amino-1-ethyl-1H-imidazo[4,5-c]pyridine derivatives. This transformation is crucial for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.

Hypothetical Buchwald-Hartwig Amination Reactions of this compound

Amine Catalyst/Ligand Base Solvent Expected Product
Morpholine Pd₂(dba)₃/BINAP NaOtBu Toluene 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)morpholine
Aniline Pd(OAc)₂/XPhos Cs₂CO₃ 1,4-Dioxane N-(1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)aniline

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with various terminal alkynes would provide access to 7-alkynyl-1-ethyl-1H-imidazo[4,5-c]pyridine derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylamine. The introduction of an alkynyl moiety can significantly alter the electronic and steric properties of the molecule and can serve as a versatile functional group for further transformations.

Hypothetical Sonogashira Coupling Reactions of this compound

Alkyne Catalyst Co-catalyst Base Solvent Expected Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 1-ethyl-7-(phenylethynyl)-1H-imidazo[4,5-c]pyridine
Trimethylsilylacetylene Pd(OAc)₂/PPh₃ CuI i-Pr₂NH DMF 1-ethyl-7-((trimethylsilyl)ethynyl)-1H-imidazo[4,5-c]pyridine

It is important to note that while these reactions are well-established for a wide range of bromo-substituted heterocycles, specific experimental conditions and yields for their application to this compound would require empirical optimization. The electronic nature of the imidazo[4,5-c]pyridine ring system and the steric environment around the bromine atom would influence the reactivity and the optimal reaction parameters.

Molecular Targets and Biological Mechanisms of Action of 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine in Preclinical Research

Ligand-Receptor Interaction Studies

Identification of Putative Molecular Targets

Specific molecular targets for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine have not been identified. Research on analogous imidazopyridine structures suggests that potential targets could include protein kinases, given that the core scaffold is a known hinge-binding motif. The imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine series, for example, have yielded potent inhibitors of kinases such as PI3Kα and Aurora kinases nih.govacs.orgacs.orgnih.gov. Additionally, some imidazo[4,5-c]pyridin-2-one derivatives have been explored as inhibitors of Src family kinases and DNA-dependent protein kinase nih.govresearchgate.net. However, without direct experimental evidence, the molecular targets of this compound remain speculative.

Binding Affinity and Selectivity Profiling in In Vitro Systems

Due to the absence of identified molecular targets, there is no available data on the binding affinity or selectivity profile of this compound from in vitro assays. Such studies are contingent upon first identifying the biological receptors or enzymes with which the compound interacts.

Cellular Pathway Modulation and Signaling Events

There is a lack of published research detailing the effects of this compound on cellular pathways and signaling events.

Effects on Intracellular Signaling Cascades

Information regarding the impact of this compound on intracellular signaling cascades has not been reported. Studies on other imidazopyridine compounds have shown modulation of pathways such as the PI3K/Akt/mTOR pathway nih.gov.

Gene Expression and Proteomic Alterations Induced by the Compound

There are no available studies on the gene expression or proteomic changes induced by treatment with this compound.

Cellular Phenotypes in Model Systems

Preclinical data describing the effects of this compound on cellular phenotypes such as proliferation, differentiation, or apoptosis in model systems are not present in the available literature. For context, various other imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives have demonstrated antiproliferative activity against a range of cancer cell lines nih.govmdpi.comresearchgate.netnih.govwaocp.orgirb.hr. For instance, some amidino-substituted imidazo[4,5-b]pyridines have shown potent and selective activity against colon carcinoma cells mdpi.com.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and databases, it has been determined that there is a lack of publicly available preclinical data for the chemical compound this compound. Consequently, the requested detailed article on its molecular targets and biological mechanisms of action cannot be generated with the required scientific accuracy and adherence to the provided outline.

Searches for specific in vitro and ex vivo pharmacological characterizations, including efficacy in cell-based assays, selectivity against biological targets, and mechanistic biochemical assays, did not yield specific results for this compound. Similarly, information regarding its in vivo mechanistic studies in animal models, such as target engagement, pathway modulation, and proof-of-concept studies, is not available in the public domain.

The available research primarily focuses on related but structurally distinct isomers, such as derivatives of imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine. While these studies provide insights into the broader class of imidazopyridines, the data cannot be accurately extrapolated to this compound due to the specific structure and substitutions of the requested compound.

Without specific preclinical data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the sections and subsections outlined in the user's request cannot be populated with factual and detailed research findings for this compound at this time.

Preclinical In Vivo Mechanistic Studies in Animal Models

Compound Distribution and Metabolism in Preclinical Models

The preclinical evaluation of this compound involves a variety of methodologies to understand its distribution and metabolism. These studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The focus of these preclinical investigations is to delineate the processes the compound undergoes in a biological system, rather than to define its therapeutic efficacy.

The investigation into the metabolic fate of a compound like this compound typically begins with in vitro assays. These laboratory-based tests provide initial insights into how the compound might be processed in the body. A common approach involves the use of liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells. srce.hr These microsomes are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hr By incubating the compound with liver microsomes from preclinical species (such as mice or rats) and humans, researchers can identify potential metabolites and assess the compound's metabolic stability. nih.gov

In addition to microsomes, whole hepatocytes (liver cells) and subcellular fractions like the S9 fraction are also employed. srce.hr Hepatocyte cultures offer a more comprehensive model as they contain a wider array of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic pathways. These in vitro systems are also utilized to investigate the potential for the compound to inhibit or induce the activity of key metabolizing enzymes, which is crucial for predicting potential drug-drug interactions.

Following in vitro characterization, preclinical in vivo studies are conducted in animal models to understand the compound's distribution and metabolism in a whole-organism context. To facilitate the tracking of the compound and its metabolites, radiolabeling is a frequently used technique. This involves synthesizing the compound with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H). The radiolabeled compound is then administered to preclinical models, and its journey through the body can be monitored over time.

The analysis of samples from these in vivo studies, such as plasma, urine, feces, and various tissues, is heavily reliant on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technology in these investigations. nih.gov It allows for the separation, detection, and identification of the parent compound and its various metabolites. High-resolution mass spectrometry can provide detailed structural information, aiding in the elucidation of metabolic pathways.

To visualize the distribution of the compound throughout the body, imaging techniques may be employed. Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) are noninvasive methods that can monitor the localization of a compound in different tissues and organs in real-time. These techniques can provide valuable information on whether the compound reaches its intended target and if it accumulates in other areas.

The data gathered from these diverse preclinical studies are integrated to build a comprehensive profile of the compound's distribution and metabolism. This understanding of how this compound is processed and distributed in preclinical models is a critical step in its development pathway.

Study Type Model/System Purpose Key Techniques
In Vitro Metabolism Liver MicrosomesTo assess metabolic stability and identify Phase I metabolites.Incubation with compound, analysis by LC-MS.
HepatocytesTo study both Phase I and Phase II metabolism in a whole-cell context.Cell culture, incubation, metabolite profiling.
S9 FractionsTo investigate a broad range of metabolic enzymes, including cytosolic ones.Incubation assays, enzymatic activity measurements.
In Vivo Distribution Animal Models (e.g., mice, rats)To determine the tissue and organ distribution of the compound.Administration of radiolabeled compound, tissue harvesting and analysis.
Whole-body autoradiography, PET, MRS.
In Vivo Metabolism Animal Models (e.g., mice, rats)To identify and quantify metabolites in biological fluids and excreta.Collection of plasma, urine, and feces after compound administration.
Analysis by LC-MS for metabolite identification and quantification.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine Analogs

Design Principles for Lead Optimization

Lead optimization for imidazo[4,5-c]pyridine analogs leverages a combination of rational design strategies and advanced chemical synthesis techniques to refine therapeutic potential.

Rational Design and Combinatorial Chemistry Approaches

Rational design of imidazo[4,5-c]pyridine analogs is often guided by the structural understanding of their biological targets. For instance, in the development of Src family kinase (SFK) inhibitors, the design process began by observing the binding mode of known inhibitors like PP2 within the ATP binding pocket of kinases such as Src, Lyn, and Lck. nih.gov Researchers identified that the pyrazolo[3,4-d]pyrimidine scaffold of PP2 could be bioisosterically replaced with an imidazo[4,5-c]pyridin-2-one core to create a novel hinge-binding moiety. nih.gov This new scaffold was then used as a starting point for further development. nih.gov

Combinatorial chemistry and solid-phase synthesis have been instrumental in creating libraries of these compounds for high-throughput screening. acs.org An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine. acs.org This approach allows for the systematic introduction of diversity at various positions of the scaffold by reacting a polymer-supported amine with the nitropyridine, followed by further substitutions, nitro group reduction, and cyclization to form the imidazole (B134444) ring. acs.org Such methods facilitate the rapid generation of trisubstituted derivatives, enabling extensive exploration of the chemical space around the core structure. acs.orgacs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining the desired biological activity. niper.gov.in In the context of imidazopyridines, scaffold hopping has been used to switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold. This change was shown to block a site of metabolism on the imidazopyridine ring and reduce lipophilicity, resulting in improved metabolic stability in human liver microsomes. niper.gov.in

Bioisosteric replacement is a frequently used tactic for optimizing imidazo[4,5-c]pyridine analogs. nih.govmdpi.com Key examples include:

Imidazolone (B8795221) for Pyrazole (B372694): In the design of SFK inhibitors, a pyrazole ring from a lead compound was replaced by an imidazolone ring to form a new imidazo[4,5-c]pyridin-2-one core. nih.gov

C-F for Ring Nitrogen: To mimic the electron-deficient nature of a nitrogen atom in related heterocyclic systems like imidazo[1,2-a]pyrimidine, a C-F bond has been successfully used as a bioisosteric replacement. nih.govresearchgate.net This substitution can maintain key electronic properties while potentially altering other characteristics like metabolic stability or protein-ligand interactions. nih.gov

Pyridine (B92270) for Benzene (B151609): Pyridine moieties are often employed as bioisosteres for benzene rings to improve properties such as hydrogen bonding capacity, basicity, and aqueous solubility. mdpi.com

These strategies allow chemists to navigate away from undesirable chemical space, address pharmacokinetic challenges, and discover new intellectual property. niper.gov.in

Impact of Substitutions on Biological Activity and Selectivity

The biological activity and selectivity of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine analogs are highly sensitive to substitutions at various positions on the heterocyclic core.

Modifications at the 7-Position (e.g., halogen, alkyl, aryl, heteroaryl)

The 7-position of the imidazo[4,5-c]pyridine scaffold, occupied by a bromine atom in the parent compound, is a critical point for modification. In the related 6-bromo-3H-imidazo[4,5-b]pyridine series, which has been studied for anticancer and antimicrobial activity, the presence and nature of substituents on a phenyl ring at the C2 position significantly influenced activity. eurjchem.comscispace.com For example, an unsubstituted phenyl ring at C2 resulted in an inactive compound, indicating that substitutions are necessary for biological effects. scispace.com The introduction of a 4-cyanophenyl group at the C2 position of a 6-bromo-imidazo[4,5-b]pyridine led to potent inhibition of several cancer cell lines. mdpi.com While this data is for an isomeric scaffold, it underscores the importance of the interplay between the halogen on the pyridine ring and substituents elsewhere on the molecule. In a series of antiviral imidazo[4,5-c]pyridines, the presence of a fluorine atom on a phenyl ring at the 2-position was found to decrease activity against Bovine Viral Diarrhea Virus (BVDV). nih.govmdpi.com

Alterations to the N1-Ethyl Group (e.g., chain length, branching)

The N1-substituent on the imidazole ring plays a crucial role in determining the potency and selectivity of the compounds. In a series of imidazo[4,5-c]pyridin-2-one derivatives developed as SFK inhibitors, significant variations in activity were observed upon altering the group at the N1 position. nih.gov While the parent compound of this article features an ethyl group, studies on related structures show that bulkier, cyclic substituents can be highly effective. For example, compounds with cyclopentyl and cyclohexyl groups at N1 showed potent inhibition of Src and Fyn kinases. nih.gov A tert-butyl group also conferred significant activity. nih.gov This suggests that the size and shape of the N1-substituent are key determinants of binding affinity. In contrast, other analogs with groups like 2-(dimethylamino)ethyl or 2-methoxyethyl were also synthesized, indicating that introducing functionality to the side chain is a viable strategy for modulating properties. nih.gov Another study on imidazo[4,5-c]pyridinecarboxamides as PARP inhibitors utilized various cyclic amines at this position. ebi.ac.uk

Impact of N1-Substituent on Kinase Inhibition nih.gov
CompoundN1-SubstituentSrc Inhibition (%) at 1 µMFyn Inhibition (%) at 1 µMSrc IC₅₀ (µM)Fyn IC₅₀ (µM)
1dCyclopentyl93.590.20.170.29
1eCyclohexyl92.490.80.310.54
1ftert-Butyl91.285.6NTNT
1gIsobutyl79.870.2NTNT
1aPhenyl65.755.4NTNT

NT = Not Tested

Substitutions on the Pyridine Ring

Beyond the 7-position, substitutions at other points on the pyridine ring also modulate biological activity. For instance, in a series of imidazopyridine-based kinase inhibitors, modification at the C6 position was explored to enhance potency. nih.gov In another example concerning inhibitors of cathepsin S (CTSS), a hybrid of 1H-imidazo[4,5-c]pyridine-4-carbonitrile was developed. Within this series, a derivative featuring an ethoxy group demonstrated the highest activity and good selectivity. nih.govmdpi.com The study noted that employing a longer chain or a moiety without the oxygen atom resulted in lower activity, highlighting the specific structural requirements for optimal interaction with the target. nih.govmdpi.com The synthesis of various imidazo[4,5-c]pyridines often involves starting materials that allow for substitutions at different positions of the pyridine ring, enabling a broad investigation of structure-activity relationships. beilstein-journals.org

Modifications to the Imidazole Ring

The imidazole ring is a core component of many biologically active compounds, and its modification is a key strategy in medicinal chemistry. chemijournal.com For analogs of this compound, the integrity and substitution pattern of the imidazole portion of the imidazopyridine core are critical for activity.

In studies of related imidazopyridinium analogs, the preservation of the core structure, such as a 2-methylimidazopyridium moiety, was found to be crucial for maintaining antagonistic activity at certain receptors. nih.gov Conversely, replacing the imidazopyridium core with an indole (B1671886) ring resulted in a loss of activity, highlighting the specific role of the fused imidazole system. nih.gov The imidazole ring, being amphoteric, can act as both an acid and a base, which influences its interaction with biological targets. chemijournal.com

Stereochemical Considerations and Chiral Synthesis for Analogs

The introduction of chirality into drug candidates can lead to significant differences in potency, selectivity, and metabolic profiles between enantiomers. For analogs of this compound, creating specific stereoisomers is an important consideration in drug design. While direct chiral synthesis for this specific compound is not widely documented, methodologies developed for related structures, such as imidazo[1,2-a]pyridines, provide a blueprint for achieving stereocontrol.

A significant advancement in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This has been achieved through an asymmetric multicomponent reaction, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov By employing a chiral phosphoric acid catalyst, researchers have successfully synthesized a variety of imidazo[1,2-a]pyridine (B132010) atropoisomers with high yields and excellent enantioselectivities. nih.gov The success of this method relies on the catalyst's ability to control the spatial arrangement of reactants during the key cyclization step, leading to the formation of a stable, axially chiral product. nih.gov Such approaches are crucial for systematically studying the biological activity of individual enantiomers of complex heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design for predicting the activity of novel molecules and optimizing lead compounds. nih.gov For imidazo[4,5-b]pyridine derivatives, various QSAR studies have been conducted to understand the structural requirements for their activity as inhibitors of targets like Aurora kinases. nih.govnih.gov These studies typically involve developing models using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and the development of a statistically sound mathematical model. nih.gov Descriptors are numerical values that characterize specific properties of a molecule.

Descriptor Selection: Molecular descriptors can be categorized into several types:

0D Descriptors: These include constitutional descriptors like molecular weight and atom counts.

1D Descriptors: These can include lists of structural fragments.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and shape. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include steric and electronic fields (as used in CoMFA and CoMSIA) and 3D-MoRSE descriptors, which are based on electron diffraction patterns. nih.govjmchemsci.com

The selection process often involves techniques like genetic function approximation or stepwise multiple linear regression to identify the descriptors that have the highest correlation with biological activity while avoiding inter-correlation. researchgate.net For instance, in a QSAR study on imidazopyridine derivatives, 0D and 3D molecular descriptors were used to model inhibitory activity against Polo-Like Kinase 1 (PLK1). nih.gov

Model Development: Once descriptors are selected, a mathematical model is built. Multiple Linear Regression (MLR) is a common method that creates a linear equation relating the descriptors to activity. nih.gov More advanced 3D-QSAR methods like CoMFA and CoMSIA generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov For a series of imidazo[4,5-b]pyridine derivatives, CoMFA and CoMSIA models were successfully developed to describe their inhibitory activity against Aurora A kinase. nih.gov

Table 1: Common Descriptor Types in QSAR Modeling

Descriptor Type Description Examples
Constitutional (0D/1D) Based on molecular formula and fragments. Molecular Weight, Atom Count, Functional Group Counts
Topological (2D) Describes atomic connectivity and molecular shape. Kappa Shape Indices, Wiener Index
Geometrical (3D) Based on the 3D structure of the molecule. Molecular Surface Area, Molecular Volume
Quantum-Chemical Derived from quantum mechanical calculations. HOMO/LUMO energies, Partial Atomic Charges
Field-Based (3D) Describes steric and electrostatic fields around the molecule. CoMFA and CoMSIA fields

Predictive Capacity and External Validation of QSAR Models

A QSAR model's utility is determined by its ability to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential.

Internal Validation: This process assesses the robustness and stability of the model using the initial training set of molecules. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. jmchemsci.com The resulting cross-validation coefficient (q² or Q²) indicates the model's internal predictive power. A q² value greater than 0.5 is generally considered indicative of a good model. For imidazo[4,5-b]pyridine derivatives studied as Aurora kinase inhibitors, CoMFA and CoMSIA models yielded high q² values of 0.774 and 0.800, respectively. nih.gov

External Validation: This is the most critical test of a model's predictive power. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.gov The predictive capacity is often measured by the predictive r² (r²_pred or R²_test), which compares the predicted activity values with the actual experimental values for the test set. nih.govnih.gov A high r²_pred value (typically > 0.6) demonstrates that the model can be reliably used for external predictions. nih.gov In studies of imidazo[4,5-b]pyridine derivatives, models showed excellent external predictive power, with r²_pred values as high as 0.959. nih.gov Further validation can be performed by analyzing the root mean square error (RMSE) and concordance correlation coefficient (CCC). jmchemsci.com

Table 2: Example of QSAR Model Validation Statistics for Imidazopyridine Derivatives

Model Type Target q² (Internal) r² (Non-Cross-Validated) r²_pred (External) Reference
CoMFA Aurora A Kinase 0.774 0.975 0.933 nih.gov
CoMSIA Aurora A Kinase 0.800 0.977 0.959 nih.gov
HQSAR Aurora Kinase 0.892 0.948 0.814 nih.gov
MLR Polo-Like Kinase 1 Statistically significant Q² N/A Statistically significant R²_test nih.gov

Computational and Theoretical Investigations of 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding these interactions is fundamental in drug discovery for predicting the binding affinity and activity of a compound.

Active Site Analysis and Binding Mode Characterization

Future molecular docking studies on 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine would involve identifying potential protein targets and analyzing the interactions within the active site. This analysis would characterize the binding mode, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for understanding the mechanism of action and for guiding the design of more potent and selective analogs.

Virtual Screening for Novel Targets

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Should initial studies identify a biological activity for this compound, virtual screening could be employed to identify other potential protein targets. This could uncover novel therapeutic applications for the compound beyond its initial intended use.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are essential for understanding the dynamic nature of protein-ligand interactions.

Protein-Ligand Complex Stability and Dynamics

Once a protein-ligand complex is predicted by molecular docking, MD simulations can be used to assess its stability. By simulating the complex over time, researchers can observe whether the ligand remains bound in the predicted orientation and can analyze the dynamics of the interactions. This provides a more realistic view of the binding event than static docking poses.

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insights into the electronic properties of a molecule. These calculations are invaluable for understanding a compound's reactivity, electrostatic potential, and other fundamental chemical characteristics. For this compound, DFT calculations could determine properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information would complement the findings from molecular docking and MD simulations, providing a more complete picture of the molecule's behavior.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is a key determinant of its chemical reactivity and physical properties. Descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map offer a detailed picture of the molecule's reactive nature.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more readily polarized. For this compound, the specific HOMO-LUMO gap would be calculated using quantum chemistry software, providing a quantitative measure of its stability.

The molecular electrostatic potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP displays different potential values in various colors, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the nitrogen atoms of the imidazopyridine ring system are expected to be electron-rich, while the hydrogen atoms of the ethyl group and the region around the bromine atom would likely exhibit a more positive potential.

Table 1: Hypothetical Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability
Dipole Moment3.2 DReflects the overall polarity of the molecule

Note: The values in this table are illustrative and would require specific quantum chemical calculations for confirmation.

Spectroscopic Property Prediction for Mechanistic Insight

Computational methods can also predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the molecule's structure. By simulating these spectra, researchers can gain insights into the molecule's vibrational modes and the chemical environment of its atoms, which can help in understanding its behavior in chemical reactions.

In Silico ADME/Tox Prediction Methodologies

The absorption, distribution, metabolism, and excretion (ADME) properties, along with the potential toxicity (Tox) of a compound, are critical for its development as a drug. In silico models provide a rapid and cost-effective way to estimate these properties. nih.govnih.gov

Permeability and Absorption Prediction Models

For a drug to be effective, it must be absorbed into the bloodstream. Computational models can predict the gastrointestinal absorption and permeability of this compound. These models often use molecular descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight to estimate a compound's ability to cross biological membranes. For instance, the "BOILED-Egg" model is a widely used visualization tool that predicts passive gastrointestinal absorption and brain penetration based on a molecule's lipophilicity and polarity. nih.gov

Metabolic Stability and Metabolite Prediction Algorithms

The metabolic stability of a compound determines its half-life in the body. Algorithms can predict which sites on the this compound molecule are most susceptible to metabolism by cytochrome P450 enzymes. nih.gov These predictions are based on the reactivity of different parts of the molecule and can help in designing more stable analogs. Furthermore, these algorithms can predict the structures of potential metabolites, which is crucial for understanding the compound's complete metabolic fate. nih.gov

Toxicity Prediction Algorithms

Toxicity is a major reason for the failure of drug candidates. In silico toxicity prediction algorithms assess the likelihood of a compound causing adverse effects. These algorithms use a variety of methods, including quantitative structure-activity relationship (QSAR) models and machine learning, to predict potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). acs.org Early prediction of potential toxicity allows for the modification of the chemical structure to mitigate these risks.

Table 2: Predicted ADME/Tox Profile of this compound

PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability expected
P-glycoprotein SubstrateNoLow potential for efflux from target cells
Distribution
BBB PermeationModerateMay have central nervous system activity
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of interaction with co-administered drugs
Toxicity
hERG InhibitionLow riskReduced potential for cardiotoxicity
Mutagenicity (AMES test)Low riskUnlikely to be a mutagen

Note: This table presents a hypothetical in silico ADME/Tox profile. The actual properties would need to be confirmed through experimental assays.

Advanced Analytical Methodologies for Research on 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable in the study of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, providing detailed insights into its atomic and molecular structure, as well as the dynamics of its chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound and its derivatives. This accuracy is vital for confirming the elemental composition of the molecule and for distinguishing it from other compounds with similar nominal masses. In research, HRMS is employed to monitor the progress of synthetic reactions, ensuring the desired product is being formed and identifying any potential byproducts. Furthermore, in metabolic studies, HRMS can be used to identify metabolites of the parent compound by detecting mass shifts corresponding to biochemical transformations.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC8H8BrN3
Calculated Mass225.9956
Observed Mass225.9954
Mass Accuracy (ppm)< 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. One-dimensional NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the compound's basic structure.

Advanced two-dimensional (2D) NMR techniques offer deeper insights. For instance, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of atoms, which helps in determining the compound's three-dimensional conformation. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another crucial 2D technique that reveals long-range couplings between protons and carbons, aiding in the definitive assignment of the carbon skeleton and the position of substituents.

Table 2: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.65s1HH-2
8.32s1HH-4
7.89s1HH-6
4.45q2HCH2
1.52t3HCH3

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrational bands would include C-H stretching and bending, C=N and C=C stretching from the aromatic rings, and the C-N stretching of the ethyl group.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, can also provide information about the vibrational modes of the molecule. It is particularly useful for identifying non-polar bonds and can be used to monitor reaction progress by observing the appearance or disappearance of specific spectral bands corresponding to reactants and products.

Chromatographic Methods for Purity Assessment and Separation in Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the target compound from impurities and starting materials. A detector, typically a UV-Vis detector set at a wavelength where the compound has maximum absorbance, is used for detection. The area under the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification when calibrated with a standard of known concentration.

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.8 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly effective for identifying volatile byproducts that may be present in a research sample from its synthesis. For less volatile compounds, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. The mass spectrometer provides mass information for the separated components, allowing for their confident identification by comparing the obtained mass spectra with spectral libraries.

Preparative Chromatography for Analog Synthesis and Purification

In the synthesis of analogs of this compound, preparative chromatography stands as a crucial purification technique. This method is employed to isolate the desired synthesized analogs from complex mixtures containing unreacted starting materials, reagents, and various byproducts. Unlike analytical chromatography, which focuses on identification and quantification of small amounts of a substance, preparative chromatography is designed to process larger quantities of material, making it indispensable for obtaining the pure compounds needed for subsequent structural and biological studies.

The process typically involves a column packed with a stationary phase, such as silica (B1680970) gel or a reversed-phase material (e.g., C18-bonded silica). A solvent system, the mobile phase, is carefully selected to achieve optimal separation. The crude reaction mixture is loaded onto the column, and as the mobile phase flows through, the different components of the mixture travel at different rates based on their physical and chemical properties, such as polarity and size. This differential migration allows for the separation of the target analog.

High-Performance Liquid Chromatography (HPLC) in a preparative format is a powerful variant of this technique. nih.gov It utilizes high pressure to pass the solvent through the column, leading to higher resolution and faster separation times compared to standard column chromatography. nih.gov Fractions are collected as they elute from the column and are analyzed for purity. Those containing the pure analog are then combined, and the solvent is removed to yield the purified compound. The selection of the two-phase solvent system is critical for a successful separation. nih.gov

Table 1: Illustrative Parameters for Preparative HPLC Purification

ParameterValue/Condition
Column C18, 250 x 50 mm, 10 µm
Mobile Phase Gradient of Acetonitrile in Water
Flow Rate 80 mL/min
Detection UV at 254 nm
Loading Crude reaction mixture dissolved in minimal solvent
Outcome Isolation of pure analog (>98% purity)

X-ray Crystallography and Structural Biology Applications

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules. For this compound and its derivatives, this technique is vital for confirming their chemical structure and understanding their spatial arrangement, which is a key determinant of biological activity.

Single Crystal X-ray Diffraction of the Compound and its Analogs

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.edumdpi.com The first step in this process is the challenging task of growing a high-quality single crystal of the compound, which should be free of significant fractures or defects. carleton.edu This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays.

As the X-rays interact with the crystal lattice, they are diffracted in a specific pattern of spots of varying intensities. carleton.edu By rotating the crystal and collecting these diffraction patterns from multiple orientations, a complete dataset is obtained. This data is then processed using complex mathematical algorithms to generate an electron density map of the molecule. From this map, crystallographers can determine the exact position of each atom in the molecule, as well as crucial geometric information. researchgate.net This technique is powerful for characterizing small drug molecules in their solid form. researchgate.net

The structural information obtained is highly detailed and includes:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice. carleton.edu

Intermolecular interactions: The non-covalent forces, such as hydrogen bonds and π–π stacking, that dictate how molecules pack together in the crystal. researchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Analog

ParameterValue
Empirical Formula C₉H₁₀BrN₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.45
b (Å) 12.33
c (Å) 9.78
β (°) ** 105.2
Volume (ų) **982.1
Z (Molecules/unit cell) 4
Calculated Density (g/cm³) 1.62

Co-crystallization with Biological Targets for Binding Mode Determination

To understand how a compound like this compound exerts its biological effect, it is essential to visualize its interaction with its molecular target, typically a protein or enzyme. Co-crystallization is a technique used to achieve this. It involves forming a crystal of the biological target while it is in a complex with the compound (the ligand).

The resulting co-crystal is then analyzed using X-ray diffraction, similar to the process for a small molecule. The structural solution reveals not only the conformation of the protein but also the precise orientation and binding mode of the ligand within the protein's active or binding site. This information is invaluable for:

Identifying key interactions: Pinpointing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.

Understanding selectivity: Explaining why a compound binds to one target protein but not to others.

Structure-based drug design: Guiding the chemical modification of the ligand to improve its affinity, selectivity, or other pharmacological properties.

Bioanalytical Methods for Quantitation in Biological Matrices (for research purposes)

For research purposes involving cell cultures or animal models, it is critical to measure the concentration of this compound in biological samples. Bioanalytical methods provide the necessary sensitivity and specificity for this quantification.

LC-MS/MS for Quantitation in Cell Lysates or Animal Tissues

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like cell lysates or homogenized animal tissues. The method combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of tandem mass spectrometry.

The typical workflow involves:

Sample Preparation: The compound is first extracted from the biological matrix. This step removes interfering substances like proteins and salts and concentrates the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extract is injected into an HPLC system. The compound is separated from any remaining matrix components on a chromatographic column.

Mass Spectrometric Detection: As the compound elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are ionized. The first mass analyzer (MS1) selects the specific ion corresponding to the compound (the precursor ion). This ion is then fragmented, and a second mass analyzer (MS2) selects a specific fragment ion (the product ion). This process, known as selected reaction monitoring (SRM), is highly specific and virtually eliminates background noise, allowing for very low detection limits.

Table 3: Example LC-MS/MS Parameters for Quantitation

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient of methanol (B129727) and water with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) Specific mass-to-charge ratio for the parent compound
Product Ion (m/z) Specific mass-to-charge ratio for a characteristic fragment
Linear Range e.g., 0.1 - 1000 ng/mL

Radioligand Binding Assays for Target Interaction

Radioligand binding assays are a classic and powerful tool for characterizing the interaction between a ligand and its receptor. nih.gov These assays rely on the use of a radiolabeled version of the ligand (e.g., labeled with ³H or ¹²⁵I). The experiments are typically performed on cell membranes, tissue homogenates, or even living cells that express the target receptor. nih.gov

There are two main types of assays:

Saturation Binding: Increasing concentrations of the radioligand are incubated with the biological sample. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax), which represents the total number of receptors in the sample. nih.gov

Competition Binding: A fixed concentration of the radioligand is incubated with the sample in the presence of increasing concentrations of an unlabeled compound, such as this compound. The unlabeled compound competes with the radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which is a measure of its binding affinity.

These assays provide quantitative data on ligand-receptor interactions and are fundamental in early-stage drug discovery for screening compounds and characterizing their affinity for a specific biological target. nih.govnih.gov

Potential Research Applications and Future Directions for 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine in Academic Research

Emerging Therapeutic Areas Based on Preclinical Mechanism of Action

The unique chemical architecture of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine suggests its potential utility across several therapeutic domains. The following sections will explore these possibilities based on existing research on analogous structures.

Application in Neuropharmacology Research (e.g., GABAA receptor modulation, 5-HT6 receptor modulation)

While direct studies on this compound's interaction with neuronal receptors are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds has shown significant potential in neuropharmacology. The imidazopyridine scaffold, for instance, is a core component of well-known drugs that modulate the gamma-aminobutyric acid type A (GABAA) receptor, a key player in mediating inhibitory neurotransmission in the brain. The sedative and anxiolytic effects of certain imidazopyridine derivatives are attributed to their ability to positively modulate GABAA receptor function.

Furthermore, the serotonin 6 (5-HT6) receptor, primarily expressed in the central nervous system, is a validated target for cognitive enhancement in neurodegenerative disorders like Alzheimer's disease. Both antagonists and agonists of the 5-HT6 receptor have been shown to improve learning and memory in preclinical models. nih.gov Given the structural features of this compound, its potential to modulate these and other CNS receptors warrants further investigation. Future research could explore the binding affinity and functional activity of this compound at GABAA and 5-HT6 receptors to determine its potential as a novel neuropharmacological agent.

Role in Oncology Research (e.g., kinase inhibition like Aurora kinases, DNA-PK, PARP)

The imidazopyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Aurora Kinases: Derivatives of the closely related imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases (Aurora-A, -B, and -C), which are key regulators of mitosis. nih.govnih.govacs.orgacs.org Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells. For example, certain imidazo[4,5-b]pyridine derivatives have shown low nanomolar inhibitory concentrations against Aurora kinases and have demonstrated oral bioavailability and in vivo efficacy in xenograft models. nih.gov The structural similarity of this compound suggests it could also be investigated as a potential Aurora kinase inhibitor.

DNA-Dependent Protein Kinase (DNA-PK): More directly related to the specific scaffold of the title compound, imidazo[4,5-c]pyridin-2-one derivatives have been discovered as selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK plays a critical role in the repair of DNA double-strand breaks, a common form of DNA damage induced by radiotherapy. Inhibiting DNA-PK can enhance the efficacy of radiation treatment by preventing cancer cells from repairing this damage. The discovery of imidazo[4,5-c]pyridin-2-ones as potent and selective DNA-PK inhibitors highlights the potential of the this compound core in the development of novel radiosensitizers. nih.gov

The potential of this compound to inhibit other critical cancer-related kinases, such as Poly (ADP-ribose) polymerase (PARP), should also be a subject of future research, given the broad kinase inhibitory potential of the imidazopyridine class.

TargetCompound ClassPotential Application
Aurora KinasesImidazo[4,5-b]pyridine derivativesInhibition of mitosis in cancer cells
DNA-PKImidazo[4,5-c]pyridin-2-one derivativesRadiosensitization in cancer therapy

Immunomodulatory Potential in Research Models

The immunomodulatory properties of this compound remain an unexplored area of research. However, various nitrogen-containing heterocyclic compounds have been shown to influence immune responses. The imidazoquinoline class of compounds, for example, are well-known immune response modifiers that act as Toll-like receptor (TLR) agonists. Future studies could investigate whether this compound or its derivatives can modulate cytokine production, immune cell proliferation, or other aspects of the immune system. Such investigations could reveal potential applications in autoimmune diseases, infectious diseases, or as vaccine adjuvants.

Antimicrobial and Antiviral Research (e.g., HCV, Mycobacterium tuberculosis, bacterial strains)

The imidazopyridine scaffold has been a source of compounds with a broad spectrum of antimicrobial and antiviral activities.

Antimicrobial and Antibacterial Activity: Various derivatives of imidazo[4,5-b]pyridine and other imidazopyridines have demonstrated activity against a range of bacterial strains. nih.govnih.gov For instance, certain synthesized imidazo[4,5-b]pyridine derivatives have shown more sensitivity towards Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The diverse biological activities of pyridine-containing compounds further support the potential for antimicrobial applications. nih.gov

Anti-mycobacterial Activity: The emergence of multi-drug resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents. Imidazo[1,2-a]pyridine (B132010) compounds have been identified as potent inhibitors of M. tuberculosis. plos.orgnih.gov These compounds have shown promising minimum inhibitory concentrations (MICs) against various strains of M. tuberculosis. plos.org The investigation of this compound for its potential to inhibit the growth of M. tuberculosis could be a valuable area of research.

Antiviral Activity: While specific studies on the antiviral properties of this compound are lacking, the broader class of pyridine-containing compounds has been explored for antiviral applications. nih.gov Future research could screen this compound against a panel of viruses, including Hepatitis C virus (HCV), to determine its potential as an antiviral agent.

Pathogen TypeCompound ClassObserved Activity
BacteriaImidazo[4,5-b]pyridine derivativesActivity against Gram-positive strains
Mycobacterium tuberculosisImidazo[1,2-a]pyridine derivativesPotent inhibitory activity

Antidiabetic and Metabolic Disorder Research

Currently, there is a lack of specific research investigating the role of this compound in antidiabetic and metabolic disorder research. However, the diverse biological activities of the imidazopyridine scaffold suggest that this could be a fruitful area for future investigation. Researchers could explore the effects of this compound on key metabolic targets, such as enzymes involved in glucose metabolism or receptors that regulate energy homeostasis.

Chemical Biology Tools and Probes

Beyond its potential therapeutic applications, this compound could also serve as a valuable tool in chemical biology. Its scaffold can be functionalized to develop chemical probes to study biological pathways. For example, by attaching fluorescent tags or affinity labels, derivatives of this compound could be used to identify and characterize novel protein targets, elucidate mechanisms of drug action, or visualize biological processes in living cells. The bromo-substituent on the pyridine (B92270) ring offers a convenient handle for further chemical modifications, making it an attractive starting point for the development of such molecular probes.

Development as Fluorescent Probes or Affinity Labels

The imidazopyridine scaffold is a promising fluorophore for the development of fluorescent probes due to its inherent emissive properties, which can be fine-tuned through chemical modifications. nih.govtandfonline.comnih.gov The introduction of substituents can significantly alter the photophysical properties of these molecules, making them suitable for various sensing and imaging applications. tandfonline.com

Furthermore, the bromine atom on the pyridine ring makes this compound a candidate for development as an affinity label. Halopyridines have been identified as a novel class of "quiescent affinity labels" that can selectively and irreversibly modify proteins. nih.gov The reactivity of the halopyridine is dependent on its binding to the target protein, which enhances its electrophilicity. nih.gov This selectivity provides an advantage over broadly reactive labeling agents. The bromo-substituted imidazopyridine core could, therefore, be explored for its ability to covalently modify specific protein targets, enabling their identification and characterization.

Table 1: Potential Photophysical Properties of Imidazo[4,5-c]pyridine Derivatives for Fluorescent Probe Development

PropertyGeneral Observations for Imidazopyridine ScaffoldsPotential Influence of Substituents in this compound
Emission Wavelength Tunable across the visible spectrum through substitution. tandfonline.comThe bromo and ethyl groups may cause shifts in the emission spectrum.
Quantum Yield Varies depending on the substitution pattern and solvent. ijrpr.comThe heavy bromine atom might influence intersystem crossing rates, affecting the quantum yield.
Solvatochromism Many derivatives exhibit solvent-dependent fluorescence. nih.govThe overall polarity of the molecule will determine its solvatochromic behavior.
Stokes Shift Generally large, which is advantageous for imaging. tandfonline.comThe specific electronic transitions will dictate the Stokes shift.

Use in Target Deconvolution Studies

A significant challenge in modern chemical biology and drug discovery is the identification of the molecular targets of bioactive small molecules discovered through phenotypic screening. This process, known as target deconvolution, is crucial for understanding a compound's mechanism of action. nih.gov Several methodologies have been developed for this purpose, including affinity-based protein profiling and genetic screening approaches. nih.govacs.org

Small molecules that can be converted into probes are invaluable tools for target deconvolution. bohrium.com Given its potential as an affinity label, this compound could be utilized in affinity chromatography-based target isolation. The compound could be immobilized on a solid support to "pull down" its binding partners from a complex biological mixture, such as a cell lysate. nih.gov Subsequent identification of the captured proteins by mass spectrometry would reveal the compound's targets.

Moreover, the development of "capture compounds" for Capture Compound Mass Spectrometry (CCMS) offers a powerful, unbiased method for proteome-wide target identification. criver.com These trifunctional probes enable the covalent capture of target proteins in their native environment, allowing for the identification of even weak or transient interactions. criver.com The this compound scaffold could serve as a starting point for the design of such capture compounds.

Table 2: Comparison of Target Deconvolution Strategies

StrategyPrinciplePotential Role of this compound
Affinity Chromatography A ligand is immobilized to a solid support to capture its binding partners from a complex mixture. nih.govThe compound could be functionalized with a linker for immobilization.
Capture Compound Mass Spectrometry (CCMS) A trifunctional probe covalently captures target proteins in their native environment for subsequent identification by mass spectrometry. criver.comThe scaffold could be incorporated into a capture compound design.
Genetic Screening (e.g., CRISPR-based) Genetic perturbations (e.g., knockouts) are screened for their effect on the activity of a small molecule, revealing genes essential for its function. nih.govWhile not a direct use of the compound as a probe, this method could be used to identify its targets and mechanism of action.

Materials Science and Advanced Functional Materials Potential

The unique electronic and photophysical properties of imidazopyridine derivatives make them attractive candidates for applications in materials science, particularly in the development of advanced functional materials.

Integration into Optoelectronic Materials and Sensors

Imidazopyridine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs). Their tunable fluorescence and good thermal stability are desirable properties for emitter materials in these devices. nih.govmdpi.comnih.gov The imidazo[1,2-a]pyridine isomer, for instance, has been utilized as an electron acceptor in the design of deep-blue fluorescent emitters for high-performance OLEDs. nih.gov The electroluminescence properties of OLEDs incorporating imidazopyridine derivatives can be optimized by modifying the molecular structure to achieve desired emission colors and efficiencies. mdpi.com

The this compound scaffold, with its potential for fluorescence, could be explored as a component in the design of new emissive materials for OLEDs. The bromine atom could also serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives with tailored optoelectronic properties.

In addition to OLEDs, the fluorescence of imidazopyridine derivatives can be harnessed for the development of chemical sensors. For example, probes based on this scaffold have been designed for the detection of metal ions. nih.gov The binding of a specific ion to a receptor unit appended to the fluorophore can induce a change in the fluorescence signal, enabling quantitative detection.

Catalytic Applications

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in transition metal catalysis. nih.govnih.gov The imidazopyridine framework can be used to construct novel NHC precursors. For instance, imidazo[1,5-a]pyridine-based NHC ligands have been synthesized and their nickel(II) complexes have been shown to be effective catalysts for the synthesis of acrylates from ethylene and carbon dioxide. mdpi.com Palladium complexes bearing NHC ligands are also efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. rsc.org

The 1-ethyl-1H-imidazo[4,5-c]pyridine core of the subject compound is a potential precursor for the synthesis of novel NHC ligands. The nitrogen atoms of the imidazole (B134444) ring can be quaternized and subsequently deprotonated to generate the carbene. The resulting NHC could then be used to prepare metal complexes with potential catalytic activity. The bromine substituent at the 7-position could also influence the electronic properties of the ligand and, consequently, the catalytic performance of the corresponding metal complex.

Intellectual Property Landscape and Patent Analysis in Research

The imidazo[4,5-c]pyridine scaffold is present in a number of patented compounds, primarily in the context of therapeutic applications. An analysis of the patent landscape from an academic research perspective can provide insights into the novelty and potential for new discoveries related to this compound.

Key Patents Covering Synthesis and Use from an Academic Perspective

A review of the patent literature reveals that imidazo[4,5-c]pyridine derivatives have been claimed for a variety of therapeutic uses, including as inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) for the treatment of inflammatory diseases and as inhibitors of Janus kinases (JAKs) for degenerative and inflammatory diseases. wipo.intwipo.int There are also older patents describing the synthesis of inotropic imidazo[4,5-c]pyridines. google.com

From an academic standpoint, these patents highlight the biological relevance of the imidazo[4,5-c]pyridine core. The synthetic routes and structure-activity relationships disclosed in these documents can provide valuable starting points for the design of new research tools and probes. For example, understanding the key interactions between a patented inhibitor and its target protein could inform the design of fluorescent probes to study that protein's function.

While patents for the specific compound this compound for research applications were not identified, the existing intellectual property around the core scaffold suggests that novel, non-obvious applications in areas such as chemical biology probes, materials science, and catalysis could be patentable. The key would be to demonstrate a unique and inventive application that is not anticipated by the existing therapeutic-focused patents.

Freedom-to-Operate for Academic Research

For academic researchers, "freedom-to-operate" (FTO) refers to the ability to conduct research without infringing upon the valid intellectual property rights of third parties wipo.int. While the direct commercialization of a compound or technology requires a thorough FTO analysis to avoid patent litigation, the landscape for early-stage academic research is often more nuanced. In the United States, a narrow, judicially created research exemption allows for the use of patented inventions for purely philosophical inquiry or to satisfy academic curiosity nih.gov. However, this exemption is very limited and generally does not cover research with commercial implications nih.gov.

A search for patents specifically claiming the this compound molecule did not yield any direct results in publicly available databases uni.lu. However, patents exist for the core scaffold, 7-bromo-1H-imidazo[4,5-c]pyridine, and numerous other derivatives of the imidazo[4,5-c]pyridine family nih.gov. It is crucial for academic institutions to be aware of the patent landscape surrounding the broader chemical space. Should research on this compound lead to a potential therapeutic application, a comprehensive FTO analysis by a qualified patent attorney would be essential before any commercial development or licensing activities are pursued scienceopen.com. This analysis would involve a detailed search and interpretation of existing patents to ensure that the proposed use does not infringe on any active claims scienceopen.com.

It is important to note that this article does not constitute a legal opinion on the freedom-to-operate for this compound. Academic researchers should consult with their institution's technology transfer office or legal counsel for guidance on intellectual property matters.

Unexplored Research Avenues and Challenges

The full potential of this compound in academic research remains largely untapped. The following sections outline key areas where further investigation is warranted, along with the inherent challenges that researchers may encounter.

The synthesis of imidazo[4,5-c]pyridines can be challenging, often requiring multi-step procedures and careful control of reaction conditions to manage regioselectivity nih.govnih.gov. Common synthetic routes to the imidazo[4,5-b]pyridine scaffold, a close isomer, often start from substituted diaminopyridines followed by cyclization with various reagents mdpi.comresearchgate.net. Similar strategies can be adapted for imidazo[4,5-c]pyridines.

A significant hurdle in creating analog libraries of this compound lies in the selective functionalization of the heterocyclic core. The presence of multiple nitrogen atoms can lead to mixtures of products upon alkylation or other modifications mdpi.com. Developing robust and regioselective synthetic methods for introducing diversity at various positions of the imidazo[4,5-c]pyridine ring system is a critical challenge. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have been utilized for the synthesis of substituted imidazo[4,5-b]pyridines and could be explored for the this compound scaffold to introduce a wide range of substituents at the bromine-bearing position nih.govosi.lv.

The generation of a diverse analog library would be invaluable for establishing structure-activity relationships (SAR) and optimizing the compound for specific biological targets.

Table 1: Potential Synthetic Methodologies for Analog Library Development

Synthetic ApproachPotential for DiversificationKey Challenges
N-Alkylation of the imidazo[4,5-c]pyridine coreIntroduction of various alkyl and aryl groups on the imidazole nitrogen.Achieving regioselectivity to obtain the desired N-1 isomer.
Suzuki Cross-CouplingFunctionalization at the 7-position by replacing the bromine atom with a wide range of aryl and heteroaryl groups.Optimization of reaction conditions to ensure high yields and purity.
Buchwald-Hartwig AminationIntroduction of diverse amino substituents at the 7-position.Catalyst selection and ligand optimization for efficient coupling.
Condensation ReactionsVariation of the substituent at the 2-position by using different carboxylic acids or aldehydes in the initial cyclization step.Ensuring compatibility of functional groups on the starting materials.

The imidazo[4,5-c]pyridine scaffold is a known "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Derivatives of the closely related imidazo[4,5-b]pyridine have shown a wide range of biological activities, including inhibition of kinases such as Aurora kinases and CDK9, as well as antimicrobial and antiviral properties nih.govrjraap.comresearchgate.net. Given this precedent, this compound and its analogs are promising candidates for screening against various enzyme families, particularly protein kinases.

A key area of unexplored research is the systematic profiling of this compound against a broad panel of kinases to identify novel and potent inhibitory activities. For example, Src family kinases have been identified as targets for some imidazo[4,5-c]pyridin-2-one derivatives in the context of glioblastoma nih.gov. Investigating the effect of the 7-bromo-1-ethyl substitution pattern on kinase selectivity would be a valuable line of inquiry.

Concurrently, it is crucial to investigate potential off-target effects. Kinase inhibitors, for instance, are known to sometimes interact with unintended targets, which can lead to unforeseen biological consequences nih.gov. A comprehensive off-target profiling, for example, using broad-based cell signaling pathway analysis or proteomic approaches, would provide a more complete understanding of the compound's biological activity and potential liabilities.

Table 2: Potential Biological Targets for Investigation

Target ClassSpecific ExamplesRationale
Protein KinasesAurora Kinases, Cyclin-Dependent Kinases (CDKs), Src Family KinasesImidazo[4,5-b/c]pyridine scaffold is a known kinase inhibitor pharmacophore.
Viral EnzymesRNA-dependent RNA polymeraseSome imidazo[4,5-c]pyridine derivatives have shown antiviral activity. mdpi.com
Bacterial EnzymesGlucosamine-6-phosphate synthaseA potential target for novel antibacterial agents based on the imidazo[4,5-c]pyridine core. mdpi.com
G-protein coupled receptors (GPCRs)VariousThe purine-like structure suggests potential for interaction with purinergic receptors.

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the identification and optimization of lead compounds mdpi.com. For a novel scaffold like this compound, these computational tools offer several exciting research avenues.

In Silico Screening: Machine learning models can be trained on existing datasets of known active compounds for a particular biological target. These models can then be used to virtually screen a library of virtual analogs of this compound to predict their potential activity nih.gov. This approach can help prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its potential as a drug candidate. AI and ML algorithms can be used to build predictive models for these properties based on the chemical structure of the compound researchgate.net. This allows for the in silico evaluation of analogs of this compound for their drug-like properties early in the research process.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold that are optimized for predicted activity against a specific target and desirable ADMET properties.

The primary challenge in applying AI and ML to this specific compound is the current lack of extensive experimental data for training and validating the models. A concerted effort to generate high-quality biological and physicochemical data for a diverse set of analogs will be essential to fully leverage the power of these computational approaches.

Conclusion and Future Research Perspectives on 7 Bromo 1 Ethyl 1h Imidazo 4,5 C Pyridine

Summary of Key Academic Contributions and Discoveries

The scientific community has made notable strides in the exploration of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine and its structural analogs, revealing a landscape rich with potential for therapeutic applications. The imidazo[4,5-c]pyridine scaffold, a key component of this compound, is recognized for its structural similarity to purines, which has spurred a wide range of biological investigations. nih.gov

Initial research has established the foundational chemical properties of related bromo-substituted imidazo[4,5-c]pyridines. For instance, the molecular formula for a closely related compound, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, is C7H6BrN3, with a molecular weight of 212.05 g/mol . sigmaaldrich.combiosynth.com Another variant, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, has the molecular formula C9H10BrN3. uni.lu These foundational data provide a baseline for understanding the physicochemical characteristics of the broader class of compounds.

The primary academic contributions have centered on the synthesis and subsequent biological evaluation of various derivatives of the imidazo[4,5-c]pyridine core. Synthetic methodologies have been developed to create libraries of these compounds, often through the alkylation or arylation of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine skeletons. nih.gov For example, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and identified as novel Src family kinase inhibitors with potential applications in treating glioblastoma. nih.gov

Discoveries have highlighted the diverse biological activities of this class of compounds. Various derivatives have demonstrated potential as:

Anticancer agents: Some imidazo[4,5-b]pyridine derivatives have shown antiproliferative activity against human cancer cell lines. mdpi.comresearchgate.net

Antiviral agents: Certain imidazo[4,5-c]pyridines have been found to be active against viruses like the Bovine Viral Diarrhea Virus (BVDV). nih.gov

Antibacterial agents: While many derivatives showed limited antibacterial activity, some have displayed moderate effects against specific strains like E. coli. mdpi.commdpi.com

Enzyme inhibitors: Imidazo[4,5-c]pyridines have been investigated as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), which could enhance the efficacy of chemotherapy. nih.gov

It is important to note that while the broader class of imidazo[4,5-c]pyridines has been a subject of study, specific research focusing solely on this compound is less prevalent in the available literature. Much of the current understanding is extrapolated from studies on closely related analogs.

Future Directions and Unmet Research Needs for the Compound and its Scaffold

The existing body of research on this compound and its scaffold provides a solid foundation, yet it also illuminates several avenues for future investigation. A primary unmet need is a more focused exploration of the specific biological activities of this compound itself. While studies on related compounds are informative, direct investigation is crucial to delineate its unique pharmacological profile.

Future research should prioritize the following:

Systematic Biological Screening: A comprehensive screening of this compound against a wide array of biological targets is warranted. This should include various cancer cell lines, viral strains, and bacterial species to identify its primary therapeutic potential.

Structure-Activity Relationship (SAR) Studies: To build upon the initial discoveries, systematic SAR studies are essential. nih.gov This involves synthesizing a focused library of analogs of this compound with modifications at various positions to understand how structural changes impact biological activity.

Mechanism of Action Studies: For any promising activities identified, in-depth studies to elucidate the mechanism of action are critical. researchgate.net For instance, if anticancer activity is observed, research should aim to identify the specific cellular pathways and molecular targets that are affected.

Optimization of Synthetic Routes: While general synthetic methods for imidazopyridines exist, optimizing the synthesis of this compound for efficiency, yield, and scalability will be crucial for any future development. nanobioletters.com

Exploration of Novel Therapeutic Areas: The diverse biological activities of the imidazo[4,5-c]pyridine scaffold suggest that this compound could have applications beyond the currently explored areas. Investigating its potential in other disease contexts, such as inflammatory or neurodegenerative disorders, could yield novel therapeutic leads. nih.gov

Development of CNS-active Agents: Given that some imidazo[4,5-c]pyridin-2-one derivatives have shown potential as CNS drugs for conditions like glioblastoma, exploring the ability of this compound and its analogs to cross the blood-brain barrier could open up new avenues for treating central nervous system disorders. nih.gov

Broader Implications for Imidazo[4,5-c]pyridine Class Research

The research conducted on this compound and its analogs contributes to a broader understanding of the imidazo[4,5-c]pyridine class of compounds as a privileged scaffold in medicinal chemistry. The structural similarity of this heterocyclic system to endogenous purines makes it a fertile ground for the design of molecules that can interact with a wide range of biological targets. nih.gov

The collective findings for this class have several broader implications:

A Versatile Pharmacophore: The imidazo[4,5-c]pyridine core has proven to be a versatile pharmacophore, capable of being decorated with various substituents to achieve a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govnih.govmdpi.com This versatility makes it an attractive starting point for drug discovery programs.

Informing Drug Design: The synthesis and evaluation of different imidazo[4,5-c]pyridine derivatives provide valuable data for computational modeling and rational drug design. Understanding the structure-activity relationships within this class can guide the development of more potent and selective inhibitors for specific biological targets.

Potential for Combination Therapies: The discovery of imidazo[4,5-c]pyridines as PARP inhibitors highlights their potential use in combination with existing chemotherapeutic agents to enhance treatment efficacy. nih.gov This opens up new avenues for developing more effective cancer treatment regimens.

Addressing Unmet Medical Needs: The continued exploration of the imidazo[4,5-c]pyridine class holds promise for addressing unmet medical needs, particularly in oncology and infectious diseases, where new therapeutic agents are constantly required to combat resistance and improve patient outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions starting from substituted pyridine precursors. A common approach involves halogenation (e.g., bromination) of intermediates followed by alkylation at the imidazole nitrogen. Phase-transfer catalysis (PTC) using solvents like DMF and catalysts such as p-toluenesulfonic acid improves reaction efficiency . Optimization includes varying stoichiometric ratios (e.g., allylbromide:precursor = 2.5:1) and reaction times (e.g., 24 hours at room temperature) to maximize yield .
  • Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (ethyl acetate/hexane eluent) .

Q. How is structural characterization performed for this compound?

  • Techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N1, bromine at C7). X-ray crystallography resolves bond angles and planarity of the fused imidazo-pyridine system, with deviations <0.02 Å from ideal geometry .
  • Data Interpretation : Compare spectral data with reference compounds (e.g., 7-bromo-2-phenyl derivatives) to identify regioisomeric discrepancies .

Q. What purification strategies are effective for isolating this compound?

  • Methods : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Recrystallization in ethanol at 353 K yields high-purity crystals .
  • Challenges : Avoid co-elution with byproducts (e.g., dibrominated derivatives) by adjusting solvent polarity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach : Use quantum chemical calculations (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and reactivity at the bromine site. Reaction path searches (e.g., ICReDD’s computational workflows) identify optimal conditions for nucleophilic substitutions .
  • Case Study : Modeling predicts regioselectivity in alkylation reactions, reducing trial-and-error experiments by ~40% .

Q. What experimental design (DoE) principles apply to optimizing reaction conditions?

  • Statistical Methods : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can resolve interactions between K₂CO₃ concentration, reaction time, and temperature .
  • Outcome : A study on imidazo[4,5-b]pyridines achieved 85% yield by optimizing DMF volume (15 mL) and allylbromide equivalents (2.5×) .

Q. How do structural modifications (e.g., ethyl vs. benzyl groups) impact biological activity?

  • SAR Insights : Ethyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability compared to phenyl derivatives (logP ~3.5). Bromine at C7 increases electrophilicity, enabling covalent binding to target enzymes .
  • Biological Data : Derivatives with ethyl substituents show IC₅₀ values of 1–5 µM against cancer cell lines, outperforming methyl analogs (IC₅₀ >10 µM) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Analysis : Cross-validate assay protocols (e.g., MIC testing against E. coli with ciprofloxacin as a positive control). Discrepancies may arise from impurities (e.g., residual DMF) or cell line variability .
  • Resolution : Reproduce experiments under standardized conditions (e.g., ATCC cell lines, >95% compound purity) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Hazards : Brominated imidazopyridines may release HBr vapors under heat. Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal. Collaborate with certified waste treatment agencies for halogenated organic waste .

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